4-Benzhydrylmorpholine as a P2Y12 Receptor Antagonist: IC50 Comparison with Clinical Reference Ticagrelor
4-Benzhydrylmorpholine functions as a P2Y12 receptor antagonist with an IC50 of 740 nM in a washed human platelet aggregation assay measuring inhibition of fibrinogen-induced platelet aggregation [1]. This represents an experimentally useful, moderately potent P2Y12 antagonist scaffold, distinguishing it from high-potency clinical agents and making it suitable for probe development and mechanistic studies rather than therapeutic applications [2]. By comparison, the clinically approved reversible P2Y12 antagonist ticagrelor binds to human P2Y12 and antagonizes ADP-induced receptor signaling with substantially higher potency, reflecting its optimized clinical profile [3].
| Evidence Dimension | P2Y12 receptor antagonist activity |
|---|---|
| Target Compound Data | IC50 = 740 nM (human P2Y12, washed platelet aggregation assay) |
| Comparator Or Baseline | Ticagrelor (clinical P2Y12 antagonist) |
| Quantified Difference | Ticagrelor: high-potency clinical antagonist; 4-Benzhydrylmorpholine: moderately potent scaffold (~740 nM IC50) |
| Conditions | Washed human platelet assay; fibrinogen-induced aggregation endpoint |
Why This Matters
This moderate potency positions 4-benzhydrylmorpholine as an ideal starting scaffold for medicinal chemistry optimization and target validation studies, rather than a direct substitute for clinical agents, thereby preventing misinterpretation of experimental results in antiplatelet research.
- [1] BindingDB. BDBM50439269 (CHEMBL2419498). Affinity Data: IC50 = 740 nM for human P2Y12 receptor in washed platelet aggregation assay. View Source
- [2] Liu, X., et al. (2018). Salvianolic acids from antithrombotic Traditional Chinese Medicine Danshen are antagonists of human P2Y1 and P2Y12 receptors. Scientific Reports, 8, 8084. View Source
- [3] Ahn, Y. H., et al. (2016). Identification of a New Morpholine Scaffold as a P2Y12 Receptor Antagonist. Molecules, 21(9), 1114. View Source
